Ethyl 3-amino-4-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate
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Overview
Description
ETHYL 3-AMINO-4-(2-CHLOROPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE is a complex organic compound that belongs to the class of thienoquinolines This compound is characterized by its unique structure, which includes a thienoquinoline core, an ethyl ester group, and an amino group The presence of the 2-chlorophenyl group further adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-AMINO-4-(2-CHLOROPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: The initial step involves the construction of the thienoquinoline core. This can be achieved through a cyclization reaction of a suitable precursor, such as 2-aminobenzothiophene, with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where the thienoquinoline intermediate is treated with ammonia or an amine under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-AMINO-4-(2-CHLOROPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced amines or alcohols.
Substitution: Amino derivatives or substituted quinolines.
Scientific Research Applications
ETHYL 3-AMINO-4-(2-CHLOROPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The unique structure of this compound makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of ETHYL 3-AMINO-4-(2-CHLOROPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can potentially halt the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 2-chloroquinoline and 4-aminoquinoline share structural similarities with ETHYL 3-AMINO-4-(2-CHLOROPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE.
Thienoquinoline Derivatives: Other thienoquinoline compounds with different substituents on the quinoline ring.
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-carboxylate, which exhibit similar biological activities.
Uniqueness
The uniqueness of ETHYL 3-AMINO-4-(2-CHLOROPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE lies in its specific combination of functional groups and its structural framework, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19ClN2O2S |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
ethyl 3-amino-4-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C20H19ClN2O2S/c1-2-25-20(24)18-17(22)16-15(11-7-3-5-9-13(11)21)12-8-4-6-10-14(12)23-19(16)26-18/h3,5,7,9H,2,4,6,8,10,22H2,1H3 |
InChI Key |
RZOMTCMRWWARNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C3=C(CCCC3)N=C2S1)C4=CC=CC=C4Cl)N |
Origin of Product |
United States |
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